Diethyl 1-phenylpentylphosphonate
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Sciences
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous scientific disciplines. Their importance stems from the unique properties imparted by the phosphorus atom, including its variable oxidation states and coordination geometries. wikipedia.org This versatility allows for the synthesis of a wide range of molecules with tailored electronic and steric properties. In medicinal chemistry, organophosphorus compounds are found in antiviral and anticancer drugs, as well as enzyme inhibitors. mdpi.comjk-sci.com The agricultural sector utilizes them extensively as herbicides and pesticides. nih.gov Furthermore, they serve as crucial ligands in catalysis, flame retardants, and scale inhibitors in industrial processes. wikipedia.orgnih.govresearchgate.net
Overview of Phosphonate (B1237965) Derivatives in Organic and Inorganic Research Fields
Phosphonates, and their corresponding phosphonic acids, are a prominent family within the organophosphorus domain. They are structural analogues of phosphates, where a P-C bond replaces a P-O bond, conferring greater stability towards hydrolysis. nih.gov This stability is a key feature that makes them valuable in various research applications. In organic synthesis, they are important intermediates, notably in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes. Research in materials science explores the use of phosphonates for surface modification and the creation of functional polymers. In inorganic chemistry, their ability to chelate metal ions is exploited in the development of catalysts and contrast agents for medical imaging.
Research Context for Diethyl 1-phenylpentylphosphonate within Phosphonate Chemistry
This compound is an example of an α-substituted phosphonate, where the phosphorus atom is directly attached to a carbon bearing both a phenyl and a pentyl group. Research into such compounds is often driven by the desire to understand the influence of these substituents on the molecule's chemical reactivity and potential applications. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests potential areas of investigation. These include its synthesis via established organophosphorus reactions and the characterization of its spectroscopic and physical properties. The presence of a chiral center at the α-carbon also opens avenues for stereoselective synthesis and the study of its chiroptical properties.
Structure
3D Structure
Properties
CAS No. |
33973-56-7 |
|---|---|
Molecular Formula |
C15H25O3P |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-diethoxyphosphorylpentylbenzene |
InChI |
InChI=1S/C15H25O3P/c1-4-7-13-15(14-11-9-8-10-12-14)19(16,17-5-2)18-6-3/h8-12,15H,4-7,13H2,1-3H3 |
InChI Key |
YXYYZPDGOACFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of Diethyl 1 Phenylpentylphosphonate and Analogous Structures
Rearrangement Reactions Involving Phosphonate (B1237965) Esters
Phosphonate esters are versatile intermediates in organic synthesis, known to participate in various rearrangement reactions. These transformations often involve the migration of a phosphoryl group, leading to the formation of new carbon-phosphorus or oxygen-phosphorus bonds and enabling the synthesis of complex molecular architectures.
A notable and unexpected rearrangement occurs when diethyl (±)(S,S)-1,2-epoxy-2-phenylpentylphosphonate is treated with aqueous ammonia (B1221849). tandfonline.com This reaction provides a straightforward and high-yielding pathway to ethyl 1-formyl-1-phenylbutylphosphonate. tandfonline.com The process is remarkably simple, involving the stirring of the epoxyphosphonate substrate with 28% aqueous ammonia in methanol (B129727) at a temperature of 40°C. tandfonline.com This transformation is significant as it converts an epoxyphosphonic ester into a β-keto phosphonate derivative, specifically a 1-formyl phosphonate, in excellent yield. tandfonline.com
| Reactant | Reagents | Product | Yield |
| Diethyl (±)(S,S)-1,2-epoxy-2-phenylpentylphosphonate | 28% NH3(aq.), MeOH, 40°C | Ethyl 1-formyl-1-phenylbutylphosphonate | Excellent |
The rearrangements of phosphonates can proceed through several mechanistic pathways, with the beilstein-journals.orgorganic-chemistry.org-phospha-Brook rearrangement being a prominent example. This rearrangement is a key step in many transformations of α-hydroxyphosphonates. The general mechanism initiates with the formation of an α-hydroxyphosphonate, often through a Pudovik addition of a phosphite (B83602) to a carbonyl compound. mdpi.com This intermediate then undergoes a rearrangement to form a more stable α-phosphoryloxy species. mdpi.com
Mechanistic studies have shown that this process often proceeds through a metastable ternary transition state. mdpi.com For instance, in certain catalytic systems, an α-hydroxyphosphonate intermediate transforms into the final rearranged product via sequential steps, highlighting the complexity of the reaction pathway. mdpi.com The stereochemical outcome of these rearrangements is also a subject of detailed study; for example, using chiral auxiliaries like menthol-derived H-phosphonates has been shown to proceed with complete retention of configuration at the migrating phosphorus center. mdpi.com
Reactivity of Phosphonates in Multicomponent Reactions (e.g., Atherton-Todd Reaction for Phosphoramidates)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. beilstein-journals.orgnih.gov These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgnih.gov Phosphonates are frequently used as key components in MCRs to synthesize a wide array of heterocyclic phosphonates and other functionalized organophosphorus compounds. beilstein-journals.orgrsc.org
A classic example of a multicomponent reaction involving a phosphonate precursor is the Atherton-Todd reaction, which is a highly effective method for synthesizing phosphoramidates. beilstein-journals.orgsioc-journal.cn In this reaction, a dialkyl phosphite (a P(O)-H compound) reacts with an amine (primary or secondary) in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgwikipedia.org The reaction proceeds through the in situ generation of a reactive phosphoryl chloride intermediate, which is immediately trapped by the amine nucleophile to yield the corresponding phosphoramidate. sioc-journal.cn The base, often a tertiary amine, plays a crucial role in the reaction mechanism. wikipedia.org This method is broadly applicable and can also be used to synthesize phosphate (B84403) esters by using an alcohol instead of an amine. sioc-journal.cn Recent advancements have explored alternative radical-initiated pathways under milder conditions, for instance using air as the radical initiator and chloroform (B151607) as the halogen source. rsc.org
| Reaction | Reactants | Key Intermediate | Product |
| Atherton-Todd Reaction | Dialkyl phosphite, Amine (or Alcohol), Carbon Tetrachloride, Base | Dialkyl chlorophosphate | Phosphoramidate (or Phosphate ester) |
Cycloaddition and Homologation Reactions of Phosphonate Derivatives (e.g., Seyferth-Gilbert Homologation, 1,3-Dipolar Cycloaddition)
Phosphonate derivatives are valuable substrates in cycloaddition and homologation reactions, enabling the construction of cyclic systems and the extension of carbon chains.
The Seyferth-Gilbert Homologation is a chemical reaction that converts aldehydes and aryl ketones into terminal or internal alkynes. wikipedia.orgnrochemistry.com This reaction constitutes a homologation because the alkyne product contains one more carbon atom than the starting carbonyl compound. wikipedia.org The key reagent is dimethyl (diazomethyl)phosphonate, often called the Seyferth-Gilbert reagent. chemeurope.com The reaction mechanism involves the deprotonation of the reagent to form an anion, which then adds to the carbonyl group. organic-chemistry.orgwikipedia.org This addition leads to the formation of an intermediate oxaphosphetane, which subsequently undergoes cycloelimination to give a diazoalkene. organic-chemistry.org Upon warming, the diazoalkene loses nitrogen gas to generate a vinyl carbene, which rearranges via a 1,2-migration to form the final alkyne product. organic-chemistry.orgwikipedia.org A significant modification, known as the Bestmann-Ohira or Bestmann modification, utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate. wikipedia.orgchemeurope.com This reagent can be used under milder basic conditions (e.g., potassium carbonate), making it compatible with a wider range of functional groups, especially in the synthesis of terminal alkynes from aldehydes. wikipedia.org
1,3-Dipolar Cycloaddition reactions involving phosphonate derivatives provide a powerful route for the synthesis of five-membered heterocyclic compounds. rsc.orgtandfonline.com In these reactions, a phosphonate-containing molecule can act as the 1,3-dipole or, more commonly, as the dipolarophile. tandfonline.comtandfonline.com For example, acyl phosphonates can serve as dipolarophiles, reacting with in situ generated nitrile oxides (from hydroximoyl chlorides and a base) to produce phosphonate-bearing dioxazole derivatives in good yields. tandfonline.comtandfonline.com Similarly, vinyl phosphonates can undergo cycloaddition with diazo compounds. rsc.org The reaction of 1-formamidovinylphosphonates with aryldiazomethanes under basic conditions yields 5-aryl-substituted pyrazol-3-ylphosphonates after spontaneous elimination of formamide. rsc.org These cycloaddition strategies are highly valuable for creating novel heterocyclic phosphonates, which are of interest in medicinal chemistry and materials science. beilstein-journals.org
Selective Functionalization of Phosphonate Moieties
The phosphonate group itself can be selectively modified, or it can be installed onto other molecules to impart specific functions. This functionalization is crucial for developing new materials and biologically active compounds.
One approach involves the selective transformation of the phosphonate ester itself. For example, methods have been developed for the selective transesterification of phosphate esters, allowing for the synthesis of unsymmetrical phosphate triesters from different alcohols. researchgate.net Similar principles can be applied to phosphonates to create mixed esters. The phosphonate moiety can also be introduced onto various molecular scaffolds through reactions like palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides or the addition of H-phosphonates to alkynes. organic-chemistry.org
A significant area of application is the functionalization of polymers with phosphonate groups. nih.gov For instance, well-defined phosphonate-functionalized polycarbonates have been synthesized through the ring-opening polymerization (ROP) of novel phosphonate-containing cyclic monomers. nih.gov This approach allows for the creation of polymers with pendant phosphonate groups, which can be further modified. nih.gov Such functionalized polymers have applications in diverse fields. Phosphonic acid-based copolymers have been developed for use in dental self-etch adhesives to improve adhesion. rsc.org Furthermore, sorbents functionalized with phosphonic acid groups have been designed for the selective binding and recovery of metal ions, such as rare earth elements. mdpi.com This is achieved by grafting phosphonate groups onto a polymer support, where the phosphonic acid moieties act as effective chelation sites for metal cations. mdpi.com
Theoretical and Computational Studies on Phosphonate Systems
Mechanistic Investigations of Phosphonate (B1237965) Reactions through Computational Chemistry
Computational chemistry is instrumental in elucidating the intricate mechanisms of reactions involving phosphonate compounds. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, providing a complete picture of the reaction pathway.
Density Functional Theory (DFT) has emerged as a primary method for these investigations. For instance, in reactions common to phosphonates like the Pudovik reaction or Horner-Wadsworth-Emmons olefination, DFT calculations can map out the step-by-step process. nih.gov This involves locating the transition state structures for key steps, such as the initial nucleophilic attack or the elimination of the phosphate (B84403) group. The calculated activation energies can then be correlated with experimentally observed reaction rates and selectivities.
Quantum chemical descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the reactivity of the phosphonate. nih.govuaeh.edu.mxresearchgate.netuaeh.edu.mx For Diethyl 1-phenylpentylphosphonate, the HOMO would likely be located on the phenyl ring or the phosphonate oxygen atoms, indicating sites susceptible to electrophilic attack, while the LUMO would indicate sites for nucleophilic attack.
A typical computational investigation of a reaction mechanism for a phosphonate would involve the parameters listed in the table below.
| Parameter | Description | Typical Method/Basis Set |
| Geometry Optimization | Finding the lowest energy structure for reactants, products, and intermediates. | DFT (e.g., B3LYP, PBEPBE) / 6-311++G(d,p) |
| Transition State Search | Locating the highest energy point along the reaction coordinate. | Synchronous Transit-Guided Quasi-Newton (STQN) |
| Frequency Calculation | Confirming minima (no imaginary frequencies) and transition states (one imaginary frequency). | Same as optimization |
| Energy Profile | Calculating the relative energies of all species along the reaction pathway. | Single-point energy calculations with a larger basis set. |
| Solvent Effects | Accounting for the influence of the solvent on the reaction energetics. | Polarizable Continuum Model (PCM) |
Conformational Analysis and Stereochemical Prediction of Phosphonate Derivatives
The three-dimensional structure of a phosphonate derivative dictates its physical properties and biological activity. Conformational analysis through computational methods explores the different spatial arrangements of atoms (conformers) and their relative energies.
For a molecule like this compound, with several rotatable bonds (P-C, C-C, P-O), a multitude of conformations are possible. Computational scans of the potential energy surface, performed by systematically rotating these bonds, can identify the most stable (lowest energy) conformers. Studies on related N,N-diethyl amides have successfully used DFT calculations (e.g., B3LYP/6-311++G(d,p)) to identify stable gauche and cis conformers and have shown how their relative populations change with solvent polarity. nih.gov
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the electronic factors that stabilize certain conformations. nih.gov For example, hyperconjugative interactions, such as those between lone pair orbitals on oxygen and antibonding orbitals (σ*) of adjacent bonds, can significantly influence conformational preference.
Computational methods are also crucial for predicting the stereochemical outcome of reactions. In the synthesis of chiral phosphonates, computational modeling can help predict which diastereomer or enantiomer will be favored. By calculating the energies of the transition states leading to different stereoisomers, the stereoselectivity of a reaction can be estimated. This approach has been applied to understand the stereospecificity of palladium-catalyzed reactions on allylic hydroxy phosphonate derivatives. researchgate.net
Bonding Analysis and Electronic Structure of Phosphonate Esters
The electronic structure of phosphonate esters is key to their chemical behavior. Computational methods provide detailed information about the distribution of electrons and the nature of chemical bonds within the molecule.
Bonding Analysis: The nature of the phosphoryl (P=O) bond is a topic of significant interest. While conventionally drawn as a double bond, it has considerable single-bond character due to the difference in electronegativity between phosphorus and oxygen, resulting in a highly polarized P⁺-O⁻ bond. This polarity is a dominant feature of the molecule's electronic landscape. DFT and ab initio methods can quantify bond orders, bond lengths, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and infrared spectroscopy.
Electronic Properties: The electronic properties of a series of 25 phosphonate derivatives have been analyzed using DFT to interpret their chemical reactivity. nih.govuaeh.edu.mxresearchgate.net Key electronic descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For a phosphonate ester, the MEP would show a region of high negative potential around the phosphoryl oxygen, indicating its role as a hydrogen bond acceptor and a site for interaction with electrophiles. nih.govuaeh.edu.mx
Atomic Charges: Various models (e.g., Hirshfeld, Mulliken) are used to assign partial charges to each atom in the molecule. These charges help in understanding electrostatic interactions and reactivity. nih.govuaeh.edu.mxresearchgate.net
The table below summarizes key electronic properties that are typically calculated for phosphonate esters in computational studies. researchgate.net
| Property | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO. | Indicates chemical stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| MEP Minima/Maxima | Regions of most negative/positive electrostatic potential. | Predicts sites for non-covalent interactions and reactions. |
Computational Design of Phosphonate-Based Architectures
Computational chemistry is not only an analytical tool but also a creative one. The principles of computational design are used to create novel phosphonate-based molecules with desired properties, a process often referred to as in silico design.
This approach is particularly valuable in fields like medicinal chemistry and materials science. For example, if the goal is to design a phosphonate that can inhibit a specific enzyme, computational docking simulations can be used. In this method, the phosphonate molecule is virtually placed into the active site of the target enzyme to predict its binding affinity and orientation. This allows for the rapid screening of many potential candidate molecules before committing to their synthesis. Phosphonates are often designed as mimics of natural amino acids or phosphates to interact with biological targets. ontosight.aidrugbank.com
Another application is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govuaeh.edu.mxresearchgate.net In a QSPR study, a statistical model is built that correlates the structural or electronic features of a series of phosphonates with a specific property (e.g., reactivity, toxicity, or material performance). researchgate.net Once a reliable model is established, it can be used to predict the properties of new, unsynthesized phosphonate structures, guiding the design process toward molecules with enhanced characteristics. For instance, models have been developed that predict the toxicity of phosphonates based on calculated descriptors like molecular volume and HOMO energy. nih.govuaeh.edu.mxresearchgate.net This allows for the design of safer and more effective compounds.
Advanced Spectroscopic and Analytical Methodologies in Phosphonate Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of molecules like Diethyl 1-phenylpentylphosphonate, offering insights into the connectivity, chemical environment, and stereochemistry of the constituent atoms. A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for a comprehensive characterization of the molecule.
Proton (¹H) NMR Spectroscopy for Organic Moiety Characterization
Proton NMR spectroscopy is fundamental for delineating the structure of the organic portions of the molecule—the ethyl groups attached to the phosphorus and the 1-phenylpentyl group. The chemical shifts and coupling patterns of the protons provide a wealth of information.
The ethoxy groups are characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The methylene protons also exhibit coupling to the phosphorus atom.
The 1-phenylpentyl group displays more complex signals. The proton on the α-carbon (the carbon directly attached to the phosphorus atom) is a key diagnostic signal, appearing as a multiplet due to coupling with the phosphorus atom and the protons on the adjacent carbon of the pentyl chain. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, while the protons of the pentyl chain resonate in the upfield aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Phenyl | 7.2-7.4 | m | |
| P-CH(Ph) | 3.0-3.5 | m | J(H,H), J(H,P) |
| O-CH₂ | 3.8-4.2 | m | J(H,H), J(H,P) |
| Pentyl-CH₂ | 1.2-1.9 | m | |
| O-CH₂-CH₃ | 1.2-1.4 | t | J(H,H) = 7.1 |
| Pentyl-CH₃ | 0.8-1.0 | t |
Note: Predicted values are based on data from analogous compounds such as diethyl phenylphosphonate (B1237145) and diethyl ethylphosphonate. chemicalbook.comchemicalbook.com The multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, and coupling to the phosphorus atom provides additional structural information.
The carbon of the ethoxy groups will appear as two distinct signals, with the methylene carbon showing coupling to the phosphorus. The carbons of the 1-phenylpentyl group will also exhibit characteristic chemical shifts. The α-carbon, being directly attached to the phosphorus, will show a significant one-bond coupling constant (¹JCP). The aromatic carbons will have chemical shifts in the typical aromatic region, and the carbons of the pentyl chain will be found in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P (JCP, Hz) |
| Phenyl (C, C-H) | 125-135 | Yes (for C-ipso, C-ortho) |
| P-C(Ph) | 45-55 | Yes (¹JCP) |
| O-CH₂ | 60-65 | Yes (²JCP) |
| Pentyl (CH₂) | 20-40 | Yes (for Cβ, Cγ) |
| O-CH₂-CH₃ | 15-20 | Yes (³JCP) |
| Pentyl (CH₃) | ~14 | No |
Note: Predicted values are based on data from analogous compounds like diethyl phenylphosphonate and diethyl benzylphosphonate. chemicalbook.comchemicalbook.com
Phosphorus (³¹P) NMR Spectroscopy for Phosphorus Environment and Reaction Monitoring
³¹P NMR spectroscopy is a highly specific technique for studying organophosphorus compounds, as the ³¹P nucleus is 100% naturally abundant and has a wide chemical shift range, making it very sensitive to the electronic and steric environment around the phosphorus atom. huji.ac.il For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is characteristic of a phosphonate (B1237965) ester and typically falls within a specific range. nih.gov This technique is also invaluable for monitoring reactions involving the phosphonate group, as any change in the substituents on the phosphorus atom will result in a significant shift in the ³¹P resonance. researchgate.net
Table 3: Predicted ³¹P NMR Chemical Shift for this compound
| Compound | Predicted ³¹P Chemical Shift (δ, ppm) |
| This compound | +20 to +30 |
Note: The predicted chemical shift is based on the typical range for alkyl- and arylphosphonate esters. nih.govresearchgate.net
Stereochemical Discrimination using Chiral ³¹P NMR Shift Reagents
Due to the presence of a chiral center at the α-carbon, this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, and NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this purpose. Chiral solvating agents or chiral shift reagents can be used to induce diastereomeric interactions with the enantiomers of the phosphonate. nih.govlibretexts.org
Lanthanide-based chiral shift reagents, for example, can coordinate to the phosphoryl oxygen of the phosphonate. chemrxiv.org This interaction forms transient diastereomeric complexes, which have slightly different magnetic environments. As a result, the single peak observed for the racemic mixture in the ³¹P NMR spectrum splits into two separate signals, one for each enantiomer. The relative integration of these two signals can then be used to determine the enantiomeric excess (ee) of the sample. Amino acid derivatives, such as Fmoc-Trp(Boc)-OH, have also been shown to be effective chiral solvating agents for the differentiation of phosphonate enantiomers by ³¹P NMR. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), confirming the molecular weight of the compound.
The fragmentation pattern provides valuable structural information. For phosphonates, characteristic fragmentation pathways involve the cleavage of the P-C and P-O bonds. A common fragmentation is the loss of one of the ethoxy groups or the entire diethyl phosphonate moiety. The fragmentation of the 1-phenylpentyl chain can also be observed, providing further confirmation of the structure.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 284 | [M]⁺ (Molecular Ion) |
| 239 | [M - OCH₂CH₃]⁺ |
| 147 | [C₆H₅CH(C₄H₉)]⁺ |
| 137 | [P(O)(OCH₂CH₃)₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: The fragmentation pattern is predicted based on general principles of mass spectrometry of organophosphorus compounds.
Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum will show distinct absorption bands corresponding to the P=O, P-O-C, C-H, and C=C bonds.
The most prominent and diagnostic peak in the FT-IR spectrum of a phosphonate is the strong absorption due to the P=O stretching vibration. The P-O-C stretching vibrations also give rise to characteristic bands. The aromatic C-H and C=C stretching vibrations of the phenyl group, as well as the aliphatic C-H stretching and bending vibrations of the ethyl and pentyl groups, will also be present.
Table 5: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Strong |
| C=C (aromatic) | 1450-1600 | Medium |
| P=O | 1200-1260 | Strong |
| P-O-C | 1000-1100 | Strong |
| C-O | 1020-1050 | Strong |
Note: The predicted absorption bands are based on characteristic vibrational frequencies for phosphonates and aromatic compounds.
Chromatographic Methods for Purification and Isomer Separation (e.g., Gas Chromatography)
Chromatographic techniques are fundamental in the post-synthesis purification of this compound and the separation of its stereoisomers. Given the compound's structure, both achiral and chiral chromatographic methods are applicable, with gas chromatography (GC) being a principal technique for analysis and purification, complemented by high-performance liquid chromatography (HPLC) for less volatile derivatives or when specific stationary phases are required.
The purification of this compound from reaction mixtures typically involves removing unreacted starting materials, catalysts, and byproducts. Column chromatography is a standard approach for this purpose. youtube.com The choice of stationary phase, often silica (B1680970) gel, and a suitable mobile phase (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is crucial. youtube.com The polarity of the eluent is optimized to achieve differential migration of the components, allowing the target phosphonate to be isolated in a purified form. youtube.com
Gas chromatography is a powerful tool for assessing the purity of this compound due to its volatility. drawellanalytical.com In GC, the compound is vaporized and passed through a column containing a stationary phase. drawellanalytical.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. For phosphonates, which can be polar, derivatization might be employed to increase volatility and improve peak shape, although this is more common for more polar phosphonic acids. nih.gov
A critical application of chromatography in the study of this compound is the separation of its isomers. The phosphorus atom in phosphonates can be a chiral center, and the presence of an asymmetric carbon in the 1-phenylpentyl group means the compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive method for separating these enantiomers. gcms.czchromatographyonline.com Chiral stationary phases (CSPs), often based on derivatized cyclodextrins, are commonly used in gas chromatography for this purpose. gcms.czchromatographyonline.com These CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. researchgate.net
The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers. researchgate.net The resolution of these isomers is essential for studying their individual biological activities and stereospecific interactions.
Below is an illustrative table representing the type of data that could be obtained from a chiral gas chromatographic analysis of the enantiomers of this compound.
Illustrative Chiral GC Separation Data for this compound Enantiomers
| Parameter | Value |
| Column | Chiral Cyclodextrin-based Capillary Column (e.g., Rt-βDEXsm) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Retention Time (Enantiomer 1) | 28.5 min |
| Retention Time (Enantiomer 2) | 29.2 min |
| Resolution (Rs) | >1.5 |
This table is a hypothetical representation to illustrate the parameters and potential results of a chiral GC analysis. Actual values would be determined experimentally.
High-performance liquid chromatography (HPLC) can also be employed, particularly for preparative scale purification or for the separation of less volatile phosphonate derivatives. nih.gov Chiral HPLC, using polysaccharide-based chiral stationary phases, has proven effective for the enantioseparation of various organophosphorus compounds and would be a viable method for this compound. researchgate.netresearchgate.net The choice between GC and HPLC would depend on the specific research goals, the scale of purification, and the physicochemical properties of the compound and its isomers.
Applications of Phosphonate Chemistry in Organic Synthesis and Materials Science
Role of Phosphonates as Versatile Synthetic Intermediates and Reagents
Phosphonates are highly valued in organic synthesis for their ability to serve as stable and reactive intermediates. Their utility stems from the electron-withdrawing nature of the phosphonate (B1237965) group, which acidifies the α-protons, and their capacity to be transformed into a variety of functional groups.
Precursors for Aldehyde and Alkyne Synthesis in Organic Transformations
Phosphonates play a crucial role as precursors in the synthesis of aldehydes and alkynes, essential building blocks in organic chemistry. One notable method involves the homologation of an aldehyde to an alkyne, a transformation that can be efficiently achieved using diazophosphonate reagents. nih.gov For instance, the Ohira-Bestmann reagent, dimethyl 1-diazo-2-oxopropylphosphonate, has been widely used for this purpose. researchgate.net A more recent development involves a convenient, large-scale preparation of a related diazophosphonate that efficiently converts a variety of aldehydes to their corresponding terminal alkynes under ambient conditions. nih.gov This process is particularly relevant in the context of "click chemistry," where terminal alkynes are key components. nih.gov
The synthesis of α-aminophosphonates, which can be considered precursors or analogs to amino acids, often starts from aldehydes. rsc.org A one-pot, metal- and solvent-free synthesis of α-aminophosphonates has been developed, involving the auto-oxidation of heteroaromatic aldehydes. rsc.org Furthermore, a process involving the formation of an aldehyde intermediate from benzyl (B1604629) halides, followed by a reaction with an amine and trimethyl phosphite (B83602), yields α-aminophosphonates in high yields. rsc.org
Utility in Olefination Reactions (e.g., Horner–Wadsworth–Emmons Reaction Analogs)
The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a powerful alternative to the Wittig reaction. organicchemistrydata.orgwikipedia.org This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity. wikipedia.orgalfa-chemistry.com The phosphonate carbanions are more nucleophilic and generally less basic than their phosphonium (B103445) ylide counterparts, allowing them to react with a broader range of carbonyl compounds, including hindered ketones. organicchemistrydata.orgnrochemistry.com
The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate reagent. researchgate.net For instance, the use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonates, can lead to the preferential formation of (Z)-alkenes, a modification known as the Still-Gennari reaction. organicchemistrydata.orgresearchgate.net The choice of metal cation and the presence of crown ethers can also affect the Z/E selectivity. researchgate.net
Interactive Table: Comparison of Olefination Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Stabilized phosphonate carbanion |
| Reactivity | Less reactive with ketones | Reacts with aldehydes and ketones |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate (B84403) ester (easily removed) |
| Stereoselectivity | Generally favors (Z)-alkenes with non-stabilized ylides | Generally favors (E)-alkenes |
| Modifications for (Z)-selectivity | Schlosser modification | Still-Gennari modification |
Phosphonates in Hybrid Materials and Framework Structures
The ability of phosphonate groups to coordinate with metal ions has led to the development of a vast class of inorganic-organic hybrid materials known as metal phosphonates. These materials exhibit a wide range of structures and properties, making them suitable for various applications.
Metal Phosphonates in Catalysis and Separation Technologies
Metal phosphonates are a significant class of hybrid polymeric materials formed by the coordination of phosphonate ligands with metal ions. researchgate.net These materials have garnered considerable interest for their potential applications in catalysis and separation technologies due to their remarkable thermal and chemical stability. springerprofessional.de The inorganic component provides structural rigidity, while the organic moiety offers flexibility and can be functionalized to tailor the material's properties. researchgate.net
In the realm of catalysis, mesoporous metal phosphonate hybrid materials have shown great promise. rsc.org Their high surface area and the presence of both metal sites and functional organic groups make them effective heterogeneous catalysts for a variety of chemical transformations. rsc.org They can bridge the gap between homogeneous and heterogeneous catalysis through direct functionalization of their mesopore surfaces. rsc.org
Metal phosphonates are also employed as solid sorbents for gas separation, including the capture of carbon dioxide. researchgate.net Their porous structures can be designed to selectively adsorb certain gas molecules, making them valuable in environmental remediation and industrial processes. uantwerpen.be
Phosphonate-Based Membranes and Adsorbents for Advanced Materials Development
The development of phosphonate-based materials extends to their use in membranes and adsorbents for advanced material applications. uantwerpen.be Porous metal phosphonates are particularly well-suited for these roles due to their controlled porosity and tunable surface chemistry. uantwerpen.be
Phosphonate-based membranes can be utilized for separation processes, where their specific pore sizes and surface functionalities allow for the selective transport of ions or molecules. uantwerpen.be In the field of water treatment, phosphonate-containing materials have been investigated for the removal of pollutants. For instance, materials have been developed for the adsorption of phosphates from water. wikipedia.org Additionally, zeolites, which are aluminosilicate (B74896) minerals, are widely used as commercial adsorbents and can be functionalized for specific applications. wikipedia.org
Interactive Table: Applications of Metal Phosphonates
| Application Area | Specific Use | Key Properties |
| Catalysis | Heterogeneous catalysis for fine chemical synthesis | High surface area, tunable active sites, thermal stability |
| Separation Technologies | Gas separation (e.g., CO2 capture), ion exchange | Porosity, selective adsorption, chemical stability |
| Advanced Materials | Membranes for separation, adsorbents for pollutants | Controlled porosity, functionalizable surfaces |
| Energy | Proton conduction in fuel cells, materials for batteries | Ionic conductivity, structural stability |
Development of Phosphonate Derivatives for Specific Chemical Applications
The field of phosphonate chemistry is continually evolving, with ongoing research focused on the synthesis and application of novel phosphonate derivatives. These derivatives are designed to exhibit specific properties tailored for a variety of chemical and medicinal applications. nih.govfrontiersin.org
The phosphonate moiety is often used as a bioisostere for phosphate or carboxylate groups in drug design, leading to compounds with improved stability and biological activity. frontiersin.org For example, phosphonate derivatives have been developed as antiviral agents, enzyme inhibitors, and treatments for bone disorders. rsc.orgfrontiersin.org
A general method for the preparation of a diverse range of phosphonate derivatives, including phosphonamides and thiophosphonates, has been developed from reduced phosphorus intermediates. lsu.edu This method allows for the synthesis of complex molecules, such as phosphonate peptide analogues, which are of interest in medicinal chemistry. lsu.edu The continuous development of synthetic methodologies for phosphonate derivatives opens up new avenues for their application in various fields of chemistry and materials science. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diethyl 1-phenylpentylphosphonate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of phosphonate derivatives typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. For this compound, variables such as catalyst selection (e.g., palladium for coupling reactions), solvent polarity, and temperature gradients should be tested using a fractional factorial design to identify critical parameters. Pre-reaction hazard analysis, including compatibility checks of reagents (e.g., avoiding oxidizers), is essential to mitigate risks . Post-synthesis, monitor purity via HPLC or GC-MS, referencing spectral databases like ChemIDplus for structural validation .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine P NMR to confirm phosphonate linkage integrity and H/C NMR for alkyl/aryl group verification. Compare retention times in reverse-phase HPLC against known standards to assess purity. For trace impurities, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). Cross-validate results with computational tools (e.g., DFT calculations for NMR chemical shift predictions) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under varying pH and thermal conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH buffers (2–12) and temperatures (40–100°C) over 72 hours. Use kinetic modeling (e.g., Arrhenius plots for thermal degradation) to predict shelf-life. Monitor hydrolysis products via LC-MS and correlate degradation pathways with molecular dynamics simulations to identify vulnerable bonds (e.g., P-O vs. C-O cleavage) .
Q. How can conflicting toxicological data for phosphonate analogs be reconciled in safety assessments for laboratory use?
- Methodological Answer : Perform comparative meta-analyses of existing in vitro assays (e.g., Ames test for mutagenicity ) and in silico toxicity predictions (e.g., QSAR models). Address contradictions by evaluating test conditions: discrepancies in cytotoxicity may arise from differences in cell lines (e.g., HepG2 vs. HEK293) or exposure durations. Validate findings using orthogonal methods, such as zebrafish embryo assays for acute toxicity .
Q. What strategies are effective in minimizing side reactions during functionalization of this compound for novel derivative synthesis?
- Methodological Answer : Employ protecting groups (e.g., silyl ethers for hydroxyl moieties) to shield reactive sites during phosphorylation. Optimize stoichiometry via real-time reaction monitoring (e.g., in situ IR spectroscopy for carbonyl intermediates). For stereoselective modifications, use chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) . Post-reaction, apply column chromatography with gradient elution to isolate target derivatives.
Q. How can computational modeling improve the design of this compound-based catalysts or ligands?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular docking simulations to predict binding affinities with target enzymes or metals. Validate models by synthesizing computationally optimized analogs and testing catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Methodological Considerations for Data Contradictions
Q. How should researchers address variability in reported physicochemical properties (e.g., solubility, logP) for this compound?
- Methodological Answer : Replicate measurements under standardized conditions (e.g., OECD Guidelines for logP determination). Compare data across multiple solvents (e.g., DMSO vs. hexane) and use statistical tools (e.g., ANOVA) to identify outliers. Publish raw datasets with detailed experimental protocols to enhance reproducibility .
Safety and Compliance
Q. What are critical safety protocols for handling this compound in air-sensitive reactions?
- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Implement engineering controls (e.g., fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE) compliant with OSHA standards (e.g., nitrile gloves, safety goggles). Pre-plan emergency responses using SDS templates for phosphonates, emphasizing neutralization protocols for spills (e.g., sodium bicarbonate for acid residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
